3-(1-Piperidyl)benzylamine
Overview
Description
Synthesis Analysis
The synthesis of benzylamines, including 3-(1-Piperidyl)benzylamine, can involve direct amination of benzyl alcohols using iron-catalyzed methodologies. This approach, known as the borrowing hydrogen methodology, allows for the coupling of readily available benzyl alcohols with simpler amines to produce various substituted benzylamines. Notably, this method has been demonstrated to facilitate the synthesis of secondary and tertiary benzylamines in moderate to excellent yields using an iron catalyst, showcasing a sustainable and novel approach to accessing these compounds (Yan, Feringa, & Barta, 2016).
Molecular Structure Analysis
The molecular structure of 3-(1-Piperidyl)benzylamine and related compounds has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT). For instance, conformational studies on similar benzamide drugs have provided insights into their folded and extended conformers, which are crucial for understanding their interaction with biological receptors. Such analyses highlight the importance of molecular geometry and electronic configuration in determining the compound's chemical behavior and reactivity (van de Waterbeemd & Testa, 1983).
Chemical Reactions and Properties
3-(1-Piperidyl)benzylamine undergoes various chemical reactions, contributing to its versatility as a synthetic intermediate. For example, its interaction with arylamines and arylhydrazines through retroaldol type reactions and subsequent transamination or recyclization processes highlights its reactivity and potential for generating structurally diverse compounds. Such reactions not only underscore the synthetic utility of 3-(1-Piperidyl)benzylamine but also its role in facilitating the synthesis of complex heterocyclic compounds (Volkov et al., 2007).
Physical Properties Analysis
The physical properties of 3-(1-Piperidyl)benzylamine, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical syntheses. Although specific data on 3-(1-Piperidyl)benzylamine might not be widely reported, the study of closely related compounds provides valuable insights. For instance, the analysis of vibrational spectra and molecular structure through FT-IR and DFT methods offers information on the stability and conformational preferences of such compounds, which are essential for understanding their physical behavior (Taşal et al., 2009).
Chemical Properties Analysis
The chemical properties of 3-(1-Piperidyl)benzylamine, including its reactivity with different reagents, ability to participate in various organic reactions, and its role as a precursor for the synthesis of complex molecules, are of significant interest. The compound's behavior in reactions, such as nucleophilic substitution and its involvement in the synthesis of cyclic compounds and intermediates for pharmacologically active molecules, exemplifies its chemical versatility and importance in medicinal chemistry (Kolhatkar et al., 2003).
Scientific Research Applications
- Pharmaceutical Applications
- Summary of Application : Piperidines, including 3-(1-Piperidyl)benzylamine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Safety And Hazards
The safety information for 3-(1-Piperidyl)benzylamine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
(3-piperidin-1-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISSHLVDQOLHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383773 | |
Record name | 1-[3-(Piperidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Piperidyl)benzylamine | |
CAS RN |
175696-71-6 | |
Record name | 3-(1-Piperidinyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175696-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Piperidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(1-piperidyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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